![molecular formula C8H9BrN2O B083964 N'-(4-Bromophenyl)acetohydrazide CAS No. 14579-97-6](/img/structure/B83964.png)
N'-(4-Bromophenyl)acetohydrazide
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Overview
Description
N’-(4-Bromophenyl)acetohydrazide is a chemical compound with the CAS Number: 14579-97-6 . It has a molecular weight of 229.08 and its IUPAC name is N’-(4-bromophenyl)acetohydrazide . It is typically a white to yellow powder or crystals .
Synthesis Analysis
A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Molecular Structure Analysis
The InChI code for N’-(4-Bromophenyl)acetohydrazide is 1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
N’-(4-Bromophenyl)acetohydrazide is a white to yellow powder or crystals . It has a molecular weight of 229.08 . The compound is typically stored at room temperature .Scientific Research Applications
Chemical Properties
“N’-(4-Bromophenyl)acetohydrazide” is a chemical compound with the CAS Number: 14579-97-6 . It has a molecular weight of 229.08 . It is typically a white to yellow powder or crystals .
Synthesis of Hydrazide-Hydrazone Derivatives
“N’-(4-Bromophenyl)acetohydrazide” can be used in the synthesis of hydrazide-hydrazone derivatives . These derivatives have been found to have diverse biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, and antituberculosis activities .
Synthesis of Heterocyclic Compounds
This compound can undergo a series of heterocyclization reactions to give new heterocyclic compounds . These compounds are important in various fields of chemistry and biology due to their wide range of applications.
Synthesis of Coumarin Derivatives
“N’-(4-Bromophenyl)acetohydrazide” can be utilized in the synthesis of coumarin derivatives . Coumarin derivatives have been found to exhibit a wide range of biological activities, including anticoagulant, antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antihypertensive activities .
Synthesis of Pyridine Derivatives
This compound can also be used in the synthesis of pyridine derivatives . Pyridine derivatives are important in the field of medicinal chemistry due to their diverse pharmacological properties.
Synthesis of Thiazole and Thiophene Derivatives
“N’-(4-Bromophenyl)acetohydrazide” can be utilized in the synthesis of thiazole and thiophene derivatives . These derivatives have been found to exhibit various biological activities, including antitumor activity .
Antitumor Activity
Some of the newly synthesized products from “N’-(4-Bromophenyl)acetohydrazide” have been evaluated against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), and most of them showed high inhibitory effects .
Safety and Hazards
The safety information for N’-(4-Bromophenyl)acetohydrazide includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H319 , indicating that the compound is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351 , which advise to rinse cautiously with water in case of contact with eyes.
properties
IUPAC Name |
N'-(4-bromophenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZEHFTRRBEMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Bromophenyl)acetohydrazide | |
CAS RN |
14579-97-6 |
Source
|
Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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